2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of thiazole, urea, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-(3-chlorophenyl)urea: This can be achieved by reacting 3-chloroaniline with phosgene or a suitable isocyanate.
Formation of thiazole ring: The 3-(3-chlorophenyl)urea is then reacted with α-bromoacetophenone to form the thiazole ring.
Introduction of benzo[d]thiazole moiety: The thiazole intermediate is further reacted with 6-(methylsulfonyl)benzo[d]thiazole-2-amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or benzo[d]thiazoles.
Scientific Research Applications
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide: shares structural similarities with other thiazole and benzo[d]thiazole derivatives.
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan: Another compound with a thiazole ring and chlorophenyl group.
Uniqueness
- The unique combination of thiazole, urea, and benzo[d]thiazole moieties in this compound provides distinct chemical and biological properties.
- Its potential applications in various fields, including medicinal chemistry and material science, highlight its versatility and importance.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S3/c1-33(29,30)14-5-6-15-16(9-14)32-20(24-15)25-17(27)8-13-10-31-19(23-13)26-18(28)22-12-4-2-3-11(21)7-12/h2-7,9-10H,8H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXQVWSYDWMCQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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